1-(4-tert-butylphenyl)imidazolidin-2-one
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Overview
Description
1-(4-tert-butylphenyl)imidazolidin-2-one is a compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a tetrahydroimidazol-2-one moiety. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one typically involves the reaction of 4-(tert-butyl)benzaldehyde with ethylenediamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(4-tert-butylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Scientific Research Applications
1-(4-tert-butylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to modulation of their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(4-tert-butylphenyl)imidazolidin-2-one can be compared with other imidazole derivatives, such as:
1-Phenylimidazole: Lacks the tert-butyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)imidazole: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.
1-(4-Chlorophenyl)imidazole: The presence of a chlorine atom imparts distinct electronic and steric effects compared to the tert-butyl group.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQZKAKUMSWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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